Dodecyl 4-chloro-3-nitrobenzoate

Beschreibung

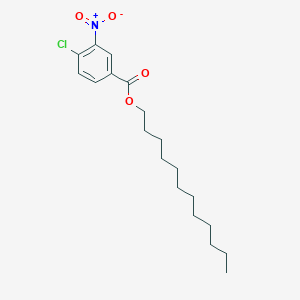

Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124809-77-4 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-chloro-3-nitrobenzoate is an organic ester that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1] Its structure, featuring a long alkyl chain and a substituted aromatic ring, imparts specific solubility and reactivity characteristics that are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical laboratory-scale preparation, purification, and characterization.

Strategic Approaches to Synthesis

The synthesis of this compound is fundamentally an esterification reaction between 4-chloro-3-nitrobenzoic acid and dodecanol. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the desired purity, and the available reagents and equipment. Three primary, well-established methods are considered here:

-

Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction. It is cost-effective but may require forcing conditions and efficient water removal to drive the reaction to completion.[2][3][4][5]

-

Steglich Esterification: A mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly suitable for sensitive substrates and is often preferred for its high yields under ambient conditions.

-

Acyl Chloride-Mediated Esterification: This is a highly efficient, non-reversible method that proceeds through a highly reactive acyl chloride intermediate. The preparation of the acyl chloride from the carboxylic acid adds an extra step to the synthesis.

For the synthesis of this compound, the Steglich esterification is often the preferred method due to its mild reaction conditions, which minimize the risk of side reactions, and its high efficiency, which is beneficial when working with a long-chain, less reactive alcohol like dodecanol.

Synthesis Pathway and Mechanism

The overall synthetic strategy involves two key stages: the preparation of the starting material, 4-chloro-3-nitrobenzoic acid, followed by its esterification with dodecanol.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The starting material, 4-chloro-3-nitrobenzoic acid, is readily synthesized via the nitration of p-chlorobenzoic acid.[9]

Experimental Protocol:

-

Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid.

-

Addition: Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.

-

Reaction: After the addition is complete, raise the temperature to 37°C and stir the mixture for 10-14 hours.

-

Work-up: Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.

Table 1: Reagents for the Synthesis of 4-Chloro-3-nitrobenzoic Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Chlorobenzoic Acid | 156.57 | 400 g | 2.55 |

| Conc. Nitric Acid | 63.01 | 216 mL | - |

| Conc. Sulfuric Acid | 98.08 | 680 mL + 216 mL | - |

Part 2: Synthesis of this compound via Steglich Esterification

This protocol is an adaptation of the general Steglich esterification procedure for the specific synthesis of the dodecyl ester.[6][7][8]

Experimental Protocol:

Caption: Experimental workflow for Steglich esterification.

-

Reaction Setup: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add dodecanol (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

-

Table 2: Reagents for Steglich Esterification

| Reagent | Molar Mass ( g/mol ) | Moles (for 1g of acid) | Quantity |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 0.00496 | 1.0 g |

| Dodecanol | 186.34 | 0.00546 | 1.02 g |

| DCC | 206.33 | 0.00546 | 1.13 g |

| DMAP | 122.17 | 0.000496 | 0.06 g |

| Dichloromethane | - | - | ~50 mL |

Characterization of this compound

The final product should be characterized to confirm its identity and purity. As a liquid at room temperature, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.[1]

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Pale yellow oil |

| Odor | Benzene-like fragrance[1] |

| Molecular Formula | C₁₉H₂₈ClNO₄ |

| Molecular Weight | 373.88 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (d, J=2.0 Hz, 1H), 8.10 (dd, J=8.4, 2.0 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 4.35 (t, J=6.8 Hz, 2H), 1.75 (p, J=6.8 Hz, 2H), 1.45-1.20 (m, 18H), 0.88 (t, J=6.9 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 163.8, 148.0, 135.5, 132.0, 130.5, 128.0, 125.0, 66.5, 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7, 14.1 |

| IR (thin film, cm⁻¹) | 2925, 2854 (C-H), 1735 (C=O, ester), 1535 (NO₂, asym), 1350 (NO₂, sym), 1250 (C-O, ester), 750 (C-Cl) |

Note: The NMR and IR data presented here are predicted values based on the chemical structure and data from similar compounds and should be confirmed by experimental analysis.

Safety Considerations

-

4-Chloro-3-nitrobenzoic acid is an irritant. Avoid contact with skin and eyes.

-

DCC is a potent allergen and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

-

The nitration reaction is highly exothermic and requires careful temperature control.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of p-chlorobenzoic acid followed by a Steglich esterification with dodecanol. This guide provides a detailed and practical framework for researchers to successfully synthesize, purify, and characterize this important chemical intermediate. The choice of the Steglich esterification offers a mild and efficient route, which is particularly advantageous for the esterification of long-chain alcohols. Adherence to the described protocols and safety precautions is essential for a successful and safe synthesis.

References

-

A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.

-

This compound - ChemBK.

-

Fischer Esterification-Typical Procedures - OperaChem.

-

Steglich Esterification - Organic Chemistry Portal.

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.

-

29. The Fischer Esterification.

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH.

-

Steglich esterification - Wikipedia.

-

Application Notes and Protocols: 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis - Benchchem.

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

-

Esterification of nitrobenzoic acids - US3948972A - Google Patents.

-

How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ - Guidechem.

-

Fischer Esterification - Organic Chemistry Portal.

-

Fischer Esterification - Chemistry Steps.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

-

4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem.

-

A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com.

-

4-Chloro-3-nitrobenzoate | C7H3ClNO4- | CID 4679067 - PubChem.

-

4 - The Royal Society of Chemistry.

-

Benzoic acid, 4-chloro-3-nitro- - the NIST WebBook.

-

4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum - ChemicalBook.

-

4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum - ChemicalBook.

-

Methyl 4-chloro-3-nitrobenzoate(14719-83-6)IR1 - ChemicalBook.

-

4-Chloro-3-nitrobenzaldehyde - the NIST WebBook.

-

4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum - ChemicalBook.

-

4-Chloro-3-nitrobenzaldehyde(16588-34-4)IR1 - ChemicalBook.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

-

A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com.

Sources

- 1. chembk.com [chembk.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

Dodecyl 4-chloro-3-nitrobenzoate: A Technical Guide for Advanced Research and Development

CAS Number: 124809-77-4 Molecular Formula: C₁₉H₂₈ClNO₄ Molecular Weight: 369.88 g/mol

Introduction: Unveiling a Versatile Nitroaromatic Ester

Dodecyl 4-chloro-3-nitrobenzoate is a nitroaromatic compound that, while not extensively characterized in publicly available literature, holds significant potential as a versatile intermediate in synthetic chemistry and as a candidate for biological investigation. Its structure, featuring a dodecyl ester chain, a chlorinated phenyl ring, and a nitro group, provides a unique combination of lipophilicity and reactive sites. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing available data and proposing scientifically grounded avenues for future exploration.

The primary utility of this compound lies in its role as a reagent and starting material for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs), dyes, and pesticides.[1][2] The ester linkage offers a site for controlled hydrolysis, while the nitro and chloro substituents on the aromatic ring can be subjected to a variety of chemical transformations.

Physicochemical Properties and Structural Attributes

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈ClNO₄ | [3] |

| Molecular Weight | 369.88 g/mol | [3] |

| Appearance | Liquid (predicted) | [2] |

| Boiling Point | 459.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

The long dodecyl chain imparts significant lipophilicity to the molecule, suggesting poor water solubility but good solubility in organic solvents. This characteristic is crucial for its potential role in penetrating biological membranes.

Synthesis and Chemical Reactivity

This compound is synthesized via the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol.[2] The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol (Proposed)

This protocol is based on established Fischer esterification methods and procedures for analogous compounds.[4][5]

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Dodecanol

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), dodecanol (1.2 eq), and toluene.

-

Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Potential Biological Activity and Mechanism of Action: An Area Ripe for Investigation

While no direct studies on the biological activity of this compound have been found, the broader class of nitroaromatic compounds and long-chain esters provides a strong rationale for its investigation as a potential therapeutic agent.

Antimicrobial Potential

A study on various nitrobenzoate esters has demonstrated their activity against Mycobacterium tuberculosis.[6] The presence of the nitro group is often associated with antimicrobial activity, and the dodecyl chain could enhance the compound's ability to disrupt bacterial cell membranes. Dodecyl gallate, for instance, exhibits bactericidal activity by inhibiting the membrane respiratory chain in Gram-positive bacteria.[7] It is plausible that this compound could exert a similar effect.

Prodrug Strategy

Nitroaromatic compounds are often investigated as prodrugs that can be activated under the hypoxic conditions found in solid tumors or by specific microbial nitroreductases.[8][9] The nitro group can be reduced to a cytotoxic hydroxylamine or amine. The ester linkage could also be cleaved by cellular esterases, releasing the active 4-chloro-3-nitrobenzoic acid.

Caption: Proposed bioactivation pathways for this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile chemical intermediate. The chloro and nitro groups on the aromatic ring are amenable to various transformations, such as nucleophilic aromatic substitution and reduction, respectively. These reactions allow for the introduction of diverse functional groups, making it a valuable building block for synthesizing a wide range of target molecules.[10][11]

For instance, the reduction of the nitro group to an amine, followed by further modifications, is a common strategy in the synthesis of many pharmaceuticals. The long dodecyl chain can be exploited to enhance the lipophilicity of the final compound, which can be advantageous for optimizing pharmacokinetic properties.

Analytical Methodologies

The analysis of this compound would likely employ standard chromatographic and spectroscopic techniques.

| Analytical Method | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, reaction monitoring. | A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would be a suitable starting point. UV detection would be effective due to the aromatic nature of the compound.[1][12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly for volatile impurities. | Given its predicted high boiling point, a high-temperature GC column and appropriate temperature programming would be necessary. Derivatization may not be required.[12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR would provide definitive structural information. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the ester carbonyl, nitro group, and aromatic C-H and C-Cl bonds would be expected. |

Proposed HPLC Method for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile in Water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Safety and Handling

This compound is expected to be a flammable liquid and may pose hazards to human health and the environment.[2] The precursor, 4-chloro-3-nitrobenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[14]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from open flames, high temperatures, and strong oxidizing agents.[2]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14]

Conclusion and Future Directions

This compound is a chemical entity with untapped potential, particularly in the realms of medicinal chemistry and materials science. While its primary role to date has been as a synthetic intermediate, its structural features suggest that it could be a valuable lead compound for the development of new antimicrobial agents or as a prodrug for targeted therapies.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol and fully characterizing the compound using modern analytical techniques.

-

Biological Screening: A comprehensive evaluation of its antimicrobial activity against a panel of clinically relevant pathogens, including drug-resistant strains.

-

Mechanism of Action Studies: Investigating its mode of action, including its effects on microbial membranes and its potential as a nitroreductase-activated prodrug.

-

Cytotoxicity Profiling: Assessing its toxicity against various human cell lines to determine its therapeutic index.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound and pave the way for its application in addressing unmet needs in medicine and beyond.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Andrade, C. H., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3425. [Link]

-

Prasad, J. V., et al. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Journal of Materials Chemistry C. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoate. Retrieved from [Link]

-

Cenmed. (n.d.). Dodecyl 4 Chloro 3 Nitrobenzoate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

Gopiwad, P., et al. (2022). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Kubo, I., et al. (2002). Non-antibiotic antibacterial activity of dodecyl gallate. PubMed. [Link]

-

LookChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

Zhang, L., et al. (2022). Antioxidant and Antibacterial Activities of Dodecyl Tannin Derivative Linked with 1,2,3-Triazole. PubMed. [Link]

-

Takeda, Y., et al. (2012). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]

- Seymour, G. W., et al. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.

-

Palanki, M. S., et al. (2008). Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Journal of Medicinal Chemistry. [Link]

-

Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Al-Qaim, F. F., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules. [Link]

-

Wang, Y., et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

-

Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

-

Bonifácio, M. J., et al. (2007). Synthesis and biological evaluation of a novel series of "ortho-nitrated" inhibitors of catechol-O-methyltransferase. PubMed. [Link]

-

Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Frontiers in Microbiology. [Link]

- Reddy, M. S., et al. (2018). U.S. Patent Application No. 15/516,917. Washington, DC: U.S.

- Braden, R., et al. (1983). U.S. Patent No. 4,421,694. Washington, DC: U.S.

-

Asche, C. (2006). A new 4-nitrobenzyl carbonate prodrug of methyl 5-benzyl-2-hydroxy-11-methylene-6-oxo-5H-benzo[b]carbazole-1-carboxylate for potential use with nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT). Pharmazie. [Link]

-

Chem-Impex. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

da Silva, A. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 4-chloro-3-nitro-benzoate. [Link]

- Jiangsu Hengrui Medicine Co., Ltd. (2014).

- Zhejiang University of Technology. (2022).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Chloro-3-nitrobenzoate | C7H3ClNO4- | CID 4679067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-antibiotic antibacterial activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new 4-nitrobenzyl carbonate prodrug of methyl 5-benzyl-2-hydroxy-11-methylene-6-oxo-5H-benzo[b]carbazole-1-carboxylate for potential use with nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Page loading... [guidechem.com]

- 11. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of Dodecyl 4-chloro-3-nitrobenzoate

This guide provides an in-depth analysis of the spectral data for Dodecyl 4-chloro-3-nitrobenzoate, a compound of interest in organic synthesis for applications in pharmaceuticals, dyes, and agrochemicals.[1] Given the limited availability of direct spectral data for this specific long-chain ester, this document establishes a robust analytical framework. We will first detail the synthesis of the target compound and thoroughly analyze the spectral characteristics of its key precursor, 4-chloro-3-nitrobenzoic acid. By then examining a simpler analogue, Methyl 4-chloro-3-nitrobenzoate, we can confidently predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Synthesis of this compound

The primary route to synthesizing this compound is through the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol.[2] This reaction, typically catalyzed by a strong acid, forms the ester bond and a molecule of water.

Synthesis of the Precursor: 4-chloro-3-nitrobenzoic acid

4-chloro-3-nitrobenzoic acid is itself synthesized via the nitration of p-chlorobenzoic acid.[1][3]

Protocol for Synthesis of 4-chloro-3-nitrobenzoic acid:

-

In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a mixture of 216 ml of concentrated nitric acid and 216 ml of concentrated sulfuric acid, maintaining the reaction temperature between 10°C and 25°C.

-

After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.

-

Pour the reaction mixture over crushed ice.

-

Filter the resulting precipitate, which is 4-chloro-3-nitrobenzoic acid, and dry it. This method typically yields a product with a melting point of 178-180°C.[4]

Esterification to this compound

The esterification can be carried out using a method like Fischer esterification.

Protocol for Esterification:

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in an excess of dodecanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a sodium bicarbonate solution.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry

Protocol (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Caption: Workflow for EI-Mass Spectrometry analysis.

References

-

ChemBK. This compound. Available at: [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. Available at: [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]

-

UCLA Chemistry. Spectroscopy Tutorial: Esters. Available at: [Link]

-

ResearchGate. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. 4-Chloro-3-nitrobenzoic acid methyl ester. Available at: [Link]

-

SpectraBase. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]

-

PubChem. 4-Chloro-3-nitrobenzoate. Available at: [Link]

-

PrepChem. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]

-

ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

Molecular structure and IUPAC name of Dodecyl 4-chloro-3-nitrobenzoate

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Dodecyl 4-chloro-3-nitrobenzoate

Abstract

This compound is a benzoate ester of significant interest in synthetic organic chemistry. It serves as a versatile chemical intermediate, primarily in the development of dyes, pharmaceuticals, and potential agrochemicals.[1][2][3] Its molecular architecture, featuring a long alkyl chain, a chlorinated and nitrated aromatic ring, provides a unique combination of lipophilicity and reactive sites for further functionalization. This guide provides a comprehensive technical overview of this compound, detailing its molecular identity, physicochemical properties, validated synthesis protocols, and modern analytical techniques for its characterization and purity assessment. The methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with a robust framework for its synthesis and application.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent physical properties. These characteristics dictate its reactivity, solubility, and appropriate handling procedures.

IUPAC Name and Molecular Structure

The systematic IUPAC name for this compound is This compound .[4] Its structure consists of a dodecyl alcohol moiety ester-linked to a 4-chloro-3-nitrobenzoic acid backbone.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is essential for experimental design and safety assessment. The data presented below is based on predicted values from chemical databases.

| Property | Value | Source |

| CAS Number | 124809-77-4 | [4][5] |

| Molecular Formula | C₁₉H₂₈ClNO₄ | [4] |

| Molecular Weight | 369.88 g/mol | [4] |

| Physical State | Liquid | [1][2] |

| Boiling Point | 459.7 ± 25.0 °C (Predicted) | [4] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance/Odor | Liquid with a benzene fragrance | [1][2] |

Synthesis Pathway and Mechanism

The synthesis of this compound is a multi-step process that begins with the preparation of its carboxylic acid precursor, followed by an esterification reaction. Understanding each step is critical for optimizing yield and purity.

Overview of Synthesis Strategy

The most common and industrially scalable approach involves a two-stage process:

-

Nitration: Introduction of a nitro group onto the aromatic ring of p-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid.

-

Esterification: Reaction of the synthesized carboxylic acid with dodecanol (lauryl alcohol) to form the final ester product.

Caption: Two-step synthesis workflow for this compound.

Synthesis of Precursor: 4-Chloro-3-nitrobenzoic Acid

This precursor is synthesized via the nitration of p-chlorobenzoic acid.[6][7] The chloro group is an ortho-, para- director; however, the steric hindrance at the ortho position and the deactivating nature of the carboxyl group favor nitration at the position meta to the carboxyl group and ortho to the chloro group.

Experimental Protocol:

-

Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to 0 °C.

-

Addition of Starting Material: Slowly add p-chlorobenzoic acid to the cooled sulfuric acid while stirring until fully dissolved.[7]

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10 °C and 25 °C.[7] After the addition is complete, allow the reaction to stir for 10-14 hours at a slightly elevated temperature (e.g., 37 °C) to ensure completion.[7]

-

Work-up and Isolation: Pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The resulting 4-chloro-3-nitrobenzoic acid typically has a melting point of 178-180 °C and can be used in the next step without further purification.[7]

Primary Synthesis Route: Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[8][9] The reaction is catalyzed by a strong acid, typically sulfuric acid, and is reversible.[8]

3.3.1 Underlying Mechanism The mechanism involves several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (dodecanol) acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: Water is eliminated, and a protonated ester is formed.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

3.3.2 Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitrobenzoic acid (1.0 eq), dodecanol (1.1 eq), and a suitable solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction Conditions: Heat the mixture to reflux. To drive the reversible reaction towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and unreacted carboxylic acid, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Characterization and Purity Assessment

Confirming the identity and purity of the synthesized this compound is a critical final step. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Functional Group | Expected Signal/Peak |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm (multiplets) |

| -O-CH₂- (Ester) | δ 4.1-4.4 ppm (triplet) | |

| -CH₂- (Alkyl Chain) | δ 1.2-1.8 ppm (multiplets) | |

| -CH₃ (Alkyl Chain) | δ 0.8-1.0 ppm (triplet) | |

| ¹³C NMR | C=O (Ester Carbonyl) | δ 164-168 ppm |

| Aromatic Carbons | δ 120-150 ppm | |

| -O-CH₂- (Ester) | δ 65-70 ppm | |

| Alkyl Carbons | δ 14-35 ppm | |

| FT-IR | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ (strong) |

| N-O Stretch (Nitro) | ~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (strong) | |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| Mass Spec | Molecular Ion [M]⁺ | Expected m/z at ~369.17 (for ³⁵Cl isotope) |

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the final product and quantifying any remaining starting materials or byproducts.[14]

4.2.1 Protocol: HPLC Method for Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[14]

-

Procedure:

-

Prepare a standard solution of the purified compound at a known concentration.

-

Prepare the sample solution to be analyzed.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

-

Applications in Research and Development

This compound is primarily a synthetic intermediate.[1][2] Its utility stems from the reactivity of its functional groups:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This resulting amino group is a key precursor for forming amides, sulfonamides, and for the synthesis of heterocyclic rings, which are common scaffolds in pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the chloro-substituent towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups like amines, ethers, or thiols.

-

Dodecyl Chain: The long alkyl chain imparts significant lipophilicity, a property often tuned in drug development to improve membrane permeability and pharmacokinetic profiles.

Safety and Handling

This compound and its precursors require careful handling in a controlled laboratory environment.

-

General Precautions: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16][17]

-

Chemical Hazards: The compound is considered a flammable liquid.[1][2] Avoid contact with open flames, high temperatures, and strong oxidizing agents. The precursor, 4-chloro-3-nitrobenzoic acid, is a known skin, eye, and respiratory irritant.[15][17]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15][17]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[16]

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis, primarily achieved through the nitration of p-chlorobenzoic acid followed by Fischer esterification with dodecanol, is a robust and scalable process. Proper characterization using a suite of analytical techniques like NMR, IR, and HPLC is essential to ensure the identity and purity required for its applications in the synthesis of complex target molecules for the pharmaceutical, dye, and specialty chemical industries. Adherence to strict safety protocols is mandatory during its synthesis and handling.

References

-

ChemBK. This compound - Introduction. Available from: [Link]

-

Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. (2003). Industrial & Engineering Chemistry Research. Available from: [Link]

-

ChemBK. Benzoic acid, 4-chloro-3-nitro-, ethyl ester - Introduction. Available from: [Link]

-

ChemBK. DODECYL 3-NITRO-4-CHLOROBENZOAT - Introduction. Available from: [Link]

-

ChemBK. 4-Chloro-3-nitrobenzoic acid methyl ester - Introduction. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

-

Capot Chemical. Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Available from: [Link]

-

PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available from: [Link]

-

PubChem. 4-Chloro-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Methyl 4-nitrobenzoate. Available from: [Link]

-

Cram. Analysis Of Meta-Methyl Nitrobenzoate. Available from: [Link]

-

Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available from: [Link]

-

XMB. Dodecanol from sodium lauryl sulfate. Fatty alcohol esters. Available from: [Link]

-

ResearchGate. (PDF) Nitration of Methyl Benzoate. Available from: [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

BYJU'S. Esterification. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information: A typical experimental procedure for the synthesis methyl benzoate (3a). Available from: [Link]

-

Shubham Specialty Products. 4-Chloro-3-Nitrobenzoic Acid | Dyes Intermediate. Available from: [Link]

-

Wikipedia. Dodecanol. Available from: [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. shubhamspecialty.com [shubhamspecialty.com]

- 4. This compound CAS#: 124809-77-4 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. byjus.com [byjus.com]

- 10. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram [cram.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

Solubility of Dodecyl 4-chloro-3-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Dodecyl 4-chloro-3-nitrobenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Due to the limited availability of public data on this specific molecule, this paper focuses on establishing a robust scientific methodology. We will delve into the theoretical principles of solubility, analyze the compound's unique structural attributes, provide a detailed protocol for the gold-standard shake-flask solubility determination method, and discuss the expected solubility trends based on solvent-solute interactions. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The foundational concept in solubility prediction is the principle that "like dissolves like."[1][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[1] Solvents can be broadly categorized based on their polarity.[4]

-

Non-polar Solvents: (e.g., Hexane, Toluene) Primarily exhibit weak van der Waals dispersion forces. They are effective at dissolving non-polar solutes.[4][5]

-

Polar Aprotic Solvents: (e.g., Acetone, Tetrahydrofuran) Have large dipole moments due to polar bonds but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[4]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) Possess O-H or N-H bonds, allowing them to act as hydrogen bond donors and acceptors. They are effective at dissolving polar and ionic compounds.[5][6]

Molecular Structure Analysis of this compound

This compound is an ester with a distinct amphiphilic character. Its structure can be deconstructed into two key regions:

-

A Long, Non-polar Alkyl Tail: The dodecyl (C₁₂) chain is a large, hydrophobic hydrocarbon group. This tail will preferentially interact with non-polar solvents through dispersion forces.[7][8] Generally, as the length of an alkyl chain increases, the solubility in non-polar solvents increases, while solubility in polar solvents like water decreases.[7][8][9]

-

A Polar, Aromatic Head: The 4-chloro-3-nitrobenzoate group is polar and contains several functional groups capable of specific interactions:

This dual nature suggests that the solubility of this compound will be highly dependent on the solvent's ability to accommodate both the non-polar tail and the polar head.

Caption: Molecular structure of this compound.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[12] The theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13][14]

δ²total = δ²D + δ²P + δ²H

The principle is that substances with similar HSP values are likely to be miscible.[13] By determining the HSP of this compound, one could screen for optimal solvents by finding those with the closest HSP values.

Physicochemical Properties

A summary of the known and predicted properties of the solute and a selection of common organic solvents is crucial for analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124809-77-4 | [15][16] |

| Molecular Formula | C₁₉H₂₈ClNO₄ | [15][17] |

| Molar Mass | 369.88 g/mol | [15][17] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [15][16][17] |

| Boiling Point (Predicted) | 459.7 ± 25.0 °C | [15][16] |

| XLogP3 (Predicted) | 7.8 | [18] |

| Topological Polar Surface Area | 72.1 Ų | [18] |

Note: XLogP3 is a predicted octanol-water partition coefficient, a high value indicates strong hydrophobicity.

Table 2: Properties of Common Organic Solvents

| Solvent | Formula | Dielectric Constant (20°C) | Polarity Type |

| Hexane | C₆H₁₄ | 1.9 | Non-polar |

| Toluene | C₇H₈ | 2.4 | Non-polar |

| Diethyl Ether | C₄H₁₀O | 4.3 | Non-polar |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Polar Aprotic |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Polar Aprotic |

| Acetone | C₃H₆O | 20.7 | Polar Aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Polar Aprotic |

| Acetonitrile | C₂H₃N | 37.5 | Polar Aprotic |

| Isopropanol | C₃H₈O | 18.3 | Polar Protic |

| Ethanol | C₂H₆O | 24.6 | Polar Protic |

| Methanol | CH₄O | 32.7 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | Polar Aprotic |

Sources:[4][19][20][21][22][23][24]

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable, quantitative solubility data, the shake-flask method is considered the gold standard.[25] This protocol is based on the principles outlined in OECD Guideline 105.[26]

Objective

To determine the saturation concentration of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains even after equilibrium is reached, confirming saturation.[25]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to 25°C. Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24-48 hours is typical.[3] The goal is to achieve a stable thermodynamic equilibrium between the dissolved and undissolved solute.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials to achieve clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial using a pipette. It is critical not to disturb the solid phase.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microparticles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated UV-Vis spectrophotometry method. Construct a calibration curve using standards of known concentrations to determine the concentration of the analyte in the diluted sample.[27]

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Interpretation and Expected Trends

Based on the molecular structure and theoretical principles, we can predict the solubility behavior of this compound:

-

High Solubility in Polar Aprotic Solvents with Moderate Polarity: Solvents like THF, Ethyl Acetate, and Dichloromethane are expected to be effective. Their polarity can interact favorably with the polar ester-nitroaromatic head, while their organic nature can solvate the long alkyl tail.

-

Good Solubility in Aromatic Solvents: Toluene, with its benzene ring, should be a good solvent due to potential π-π stacking with the solute's aromatic ring and van der Waals interactions with the alkyl tail.

-

Moderate to Low Solubility in Highly Non-polar Solvents: In solvents like Hexane, the polar head of the solute may not be sufficiently solvated, leading to lower solubility despite favorable interactions with the dodecyl tail.

-

Lower Solubility in Highly Polar Protic Solvents: In solvents like Methanol and Ethanol, the strong solvent-solvent hydrogen bonding network would need to be disrupted to accommodate the large, non-polar alkyl tail.[10] This energetic penalty is likely to result in lower solubility compared to less polar solvents.

Caption: Conceptual model of solute-solvent interactions.

Conclusion

Understanding the solubility of this compound requires a multi-faceted approach that combines theoretical prediction with robust experimental verification. The amphiphilic nature of the molecule, characterized by a large non-polar tail and a polar aromatic head, dictates its complex solubility profile. While predictive models like Hansen Solubility Parameters can guide solvent selection, the definitive data must be generated through standardized experimental methods such as the shake-flask technique. The protocol and interpretive framework provided in this guide offer a comprehensive methodology for researchers to accurately determine and rationalize the solubility of this compound, facilitating its effective use in subsequent research and development activities.

References

-

Bergström, C. A., & Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Gessi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Scribd. [Link]

-

Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. University of Chicago. [Link]

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. TutorChase. [Link]

-

Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [Link]

-

Vicente, C., et al. (2013). Influence of the Ligand Alkyl Chain Length on the Solubility, Aqueous Speciation, and Kinetics of Substitution Reactions of Water-Soluble M3S4 (M = Mo, W) Clusters Bearing Hydroxyalkyl Diphosphines. Inorganic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK. [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Fiveable. (n.d.). Solubility Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

F. M. S. Ribeiro, A. M. F. et al. (2020). Comprehensive Study on the Impact of the Cation Alkyl Side Chain Length on the Solubility of Water in Ionic Liquids. PubMed Central. [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

ChemBK. (2024). This compound. ChemBK. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

PubMed. (2013). Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Unknown. (n.d.). Polarity of Solvents. [Link]

-

Clark, J. (n.d.). an introduction to esters. Chemguide. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Purdue University. [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

-

Chemistry Stack Exchange. (2014). Ester as a solvent. [Link]

-

Chemistry LibreTexts. (2022). 15.6: Physical Properties of Esters. [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Indonesian Journal of Educational Research. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 8. fiveable.me [fiveable.me]

- 9. Comprehensive Study on the Impact of the Cation Alkyl Side Chain Length on the Solubility of Water in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. chembk.com [chembk.com]

- 16. This compound CAS#: 124809-77-4 [amp.chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. echemi.com [echemi.com]

- 19. scribd.com [scribd.com]

- 20. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 21. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. www1.chem.umn.edu [www1.chem.umn.edu]

- 24. research.cbc.osu.edu [research.cbc.osu.edu]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. oecd.org [oecd.org]

- 27. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

Dodecyl 4-chloro-3-nitrobenzoate mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Dodecyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in the field of medicinal chemistry, belonging to the broader class of nitroaromatic compounds. While direct studies on its mechanism of action are nascent, its structural features—a lipophilic dodecyl chain, an electron-withdrawing nitro group, and a halogenated benzene ring—suggest a multifaceted biological activity. This guide synthesizes current knowledge on related nitroaromatic compounds to propose a putative mechanism of action for this compound, focusing on its potential as an anticancer and antimicrobial agent. We will delve into the probable roles of bioreduction, oxidative stress, DNA damage, and membrane disruption. Furthermore, this document provides a comprehensive suite of experimental protocols to rigorously validate the proposed mechanisms, offering a roadmap for future research and development.

Introduction: The Therapeutic Potential of Nitroaromatic Scaffolds

Nitroaromatic compounds have a rich history in pharmacology, with prominent examples including the antibacterial agent chloramphenicol and the antiprotozoal drug metronidazole.[1][2] The biological activity of these molecules is intrinsically linked to the presence of the nitro (NO₂) group, an effective scaffold in the design of new bioactive molecules.[1] The diverse activities of nitro compounds span antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[2]

This compound integrates three key structural motifs that are likely to contribute to its biological profile:

-

The Nitroaromatic Core: The 4-chloro-3-nitrobenzoate moiety is the central pharmacophore. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and reactivity.[3][4]

-

The Lipophilic Dodecyl Chain: The twelve-carbon alkyl chain imparts significant lipophilicity. This property is expected to enhance membrane permeability and may facilitate interactions with lipid-rich cellular structures. The importance of such a hydrophobic tail has been demonstrated in compounds like dodecyl gallate, where it is associated with enhanced antioxidant and membrane-disrupting activities.[5][6]

-

The Chloro Substituent: The presence of a chlorine atom on the benzene ring can further modulate the electronic environment and may serve as a leaving group in certain biochemical reactions, a feature observed in some anticancer nitroaromatic compounds.[7][8]

This guide will explore the synergistic interplay of these structural features to propose a detailed mechanism of action for this compound.

Physicochemical Properties and Synthesis

This compound is an ester formed from 4-chloro-3-nitrobenzoic acid and dodecanol.[9] The synthesis is typically achieved through an esterification reaction.[9]

| Property | Predicted Value/Characteristic | Reference |

| Molecular Formula | C₁₉H₂₈ClNO₄ | [9] |

| Appearance | Likely a liquid or low-melting solid with a benzene-like fragrance | [9] |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | Inferred from structure |

The synthesis of the precursor, 4-chloro-3-nitrobenzoic acid, can be achieved by the nitration of p-chlorobenzoic acid.[10][11]

Proposed Multifaceted Mechanism of Action

Based on the extensive literature on nitroaromatic compounds, we propose that this compound exerts its biological effects through a combination of mechanisms, primarily centered around the bioreduction of the nitro group and the physicochemical properties of its lipophilic tail.

Bioreductive Activation and Generation of Reactive Species

A cornerstone of the bioactivity of many nitroaromatic compounds is the enzymatic reduction of the nitro group.[12][13] This process is particularly relevant in hypoxic environments, such as those found in solid tumors and certain microbial niches.

The proposed bioactivation pathway is as follows:

-

One-Electron Reduction: Intracellular reductases, such as cytochrome P450 reductases, catalyze the one-electron reduction of the nitro group to form a nitro radical anion.

-

Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, this radical can transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻•). This futile cycling can lead to a state of oxidative stress.

-

Formation of Cytotoxic Intermediates: Under hypoxic conditions, the nitro radical anion can undergo further reduction to form nitroso and hydroxylamine intermediates. These are highly reactive species capable of covalently modifying cellular macromolecules, including DNA and proteins.[2]

digraph "Bioreductive Activation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Nitro Radical Anion" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Reactive Oxygen Species (O₂⁻•)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Nitroso & Hydroxylamine Intermediates" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cellular Damage" [shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Nitro Radical Anion" [label=" One-electron\n reduction"];

"Nitro Radical Anion" -> "this compound" [label=" + O₂"];

"Nitro Radical Anion" -> "Reactive Oxygen Species (O₂⁻•)" [label=" O₂"];

"Nitro Radical Anion" -> "Nitroso & Hydroxylamine Intermediates" [label=" Further\n reduction\n (hypoxia)"];

"Reactive Oxygen Species (O₂⁻•)" -> "Cellular Damage";

"Nitroso & Hydroxylamine Intermediates" -> "Cellular Damage" [label=" Covalent modification of\n DNA and proteins"];

}

Caption: Proposed mechanism of membrane disruption by the dodecyl chain.

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition. For instance, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis.[14] The dodecyl moiety could also contribute to inhibitory activity, as seen with dodecyl gallate's inhibition of xanthine oxidase.[5] Potential targets could include enzymes involved in cellular respiration, DNA replication, or cell wall synthesis in microorganisms.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and microbial strains.

-

Methodology:

-

Cell/Microbial Culture: Culture selected cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., Staphylococcus aureus, Escherichia coli) under standard conditions.

-

Treatment: Treat the cells/microbes with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

For Cancer Cells: Use MTT or WST-1 assays to measure metabolic activity as an indicator of cell viability.

-

For Microbes: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.

-

Data Analysis: Calculate the IC₅₀ (for cancer cells) and MIC/MBC values.

Measurement of Intracellular ROS Production

-

Objective: To quantify the generation of reactive oxygen species following treatment with the compound.

-

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).

-

Fluorescent Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

-

Controls: Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

DNA Damage Assessment

-

Objective: To detect DNA strand breaks and adduct formation.

-

Methodology (Comet Assay):

-

Cell Treatment and Lysis: Treat cells with the compound, then embed them in agarose on a microscope slide and lyse the cells to release the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Membrane Integrity Assay

-

Objective: To assess the disruption of the cell membrane.

-

Methodology:

-

Cell/Microbial Treatment: Treat cells or microbes with this compound.

-

Staining: Use a combination of fluorescent dyes that differentiate between cells with intact and compromised membranes, such as SYTO 9 and propidium iodide.

-

Analysis: Quantify the percentage of cells with damaged membranes using flow cytometry or fluorescence microscopy.

Summary of Hypothetical Experimental Data

The following tables present hypothetical data that would support the proposed mechanisms of action.

Table 1: Cytotoxicity of this compound

Cell Line/Strain IC₅₀ / MIC (µM) MCF-7 (Breast Cancer) 5.2 A549 (Lung Cancer) 8.7 S. aureus 12.5 E. coli 25.0

Table 2: Intracellular ROS Production

Treatment Fold Increase in ROS Control 1.0 This compound (5 µM) 4.8 H₂O₂ (Positive Control) 6.2

Conclusion and Future Directions

The available evidence from related compounds strongly suggests that this compound is a promising bioactive molecule with a likely multifaceted mechanism of action. The proposed mechanisms, including bioreductive activation, potential DNA alkylation, and membrane disruption, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to elucidating the precise molecular pathways through which this compound exerts its effects. Future research should also focus on in vivo studies to assess the therapeutic potential and toxicological profile of this compound. A thorough understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

-

Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link][7][8][15]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link][1]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 1-34. [Link][12][13]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link][2]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link][3]

-

Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]

-

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link][11]

-

PubMed. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. [Link][14]

-

PubMed. (1998). Antioxidant activity of dodecyl gallate. Biochimica et Biophysica Acta, 1392(2-3), 321-328. [Link][5]

-

PubMed. (2002). Non-antibiotic antibacterial activity of dodecyl gallate. Journal of Pharmacy and Pharmacology, 54(11), 1545-1551. [Link][6]